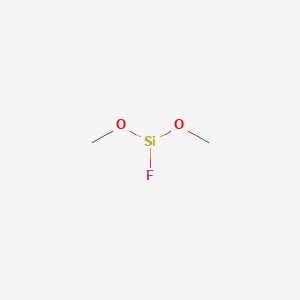
CID 78061436
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(dimethoxy)silane is a fluorinated organosilicon compound characterized by the presence of both fluorine and methoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. Its molecular structure allows for a range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoro(dimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of a fluorinated silane precursor with methanol under controlled conditions. For instance, a fluorinated silane such as trifluoropropyltrimethoxysilane can be reacted with methanol to produce fluoro(dimethoxy)silane. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In industrial settings, the production of fluoro(dimethoxy)silane often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: Fluoro(dimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, fluoro(dimethoxy)silane can hydrolyze to form silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: Fluoro(dimethoxy)silane can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often under controlled temperature and humidity.
Substitution: Requires specific reagents depending on the desired substitution, such as alcohols or amines.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Fluoro(dimethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in the production of specialty polymers and coatings.
Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, useful in bioassays and diagnostic devices.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as fluorosilicone resins and elastomers, which have applications in aerospace, electronics, and automotive industries.
Mecanismo De Acción
The mechanism by which fluoro(dimethoxy)silane exerts its effects is primarily through its ability to form strong bonds with various substrates. The silicon atom in fluoro(dimethoxy)silane can form covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent in many reactions. The presence of fluorine enhances the compound’s stability and resistance to degradation, making it suitable for use in harsh environments.
Comparación Con Compuestos Similares
Fluoro(dimethoxy)silane can be compared with other similar compounds such as:
Trifluoropropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.
Fluoromethyltrimethoxysilane: Contains a fluoromethyl group instead of a fluoro group.
Dimethoxydimethylsilane: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness: Fluoro(dimethoxy)silane’s unique combination of fluorine and methoxy groups provides it with distinct properties such as enhanced stability, hydrophobicity, and reactivity, making it a valuable compound in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of fluoro(dimethoxy)silane, researchers and industry professionals can better utilize this compound in their work, leading to advancements in technology and science.
Propiedades
Fórmula molecular |
C2H6FO2Si |
|---|---|
Peso molecular |
109.15 g/mol |
InChI |
InChI=1S/C2H6FO2Si/c1-4-6(3)5-2/h1-2H3 |
Clave InChI |
DFZKOWNNDMSSAW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


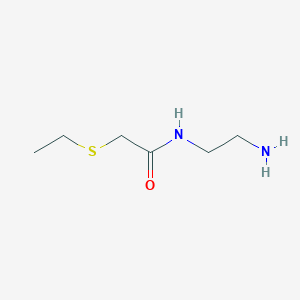

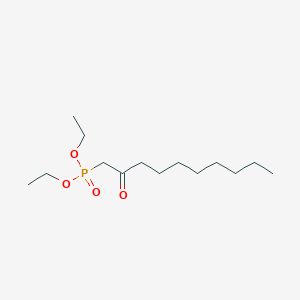
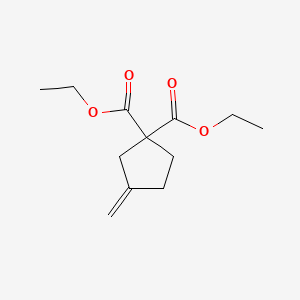

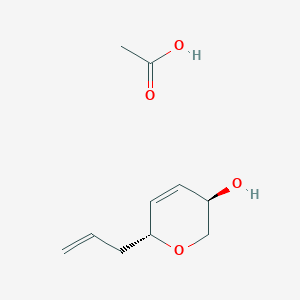
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
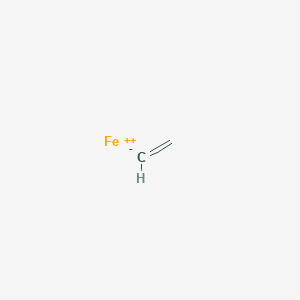
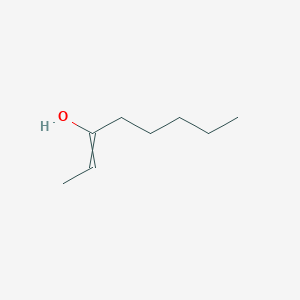
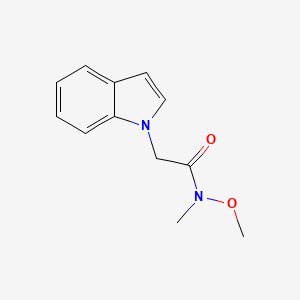
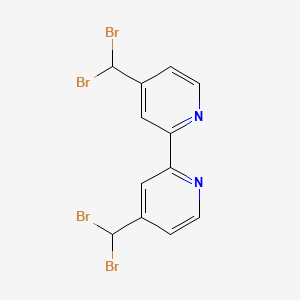

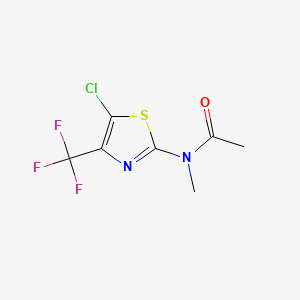
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
